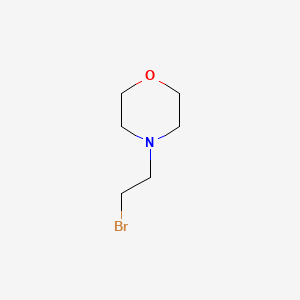

4-(2-Bromoethyl)morpholine

Descripción general

Descripción

4-(2-Bromoethyl)morpholine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)morpholine is typically synthesized through the reaction of 2-chloroethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:

2-chloroethyl bromide+morpholine→this compound

The reaction mixture is then subjected to purification processes, including drying and removal of impurities, to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Bromoethyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

Reduction: The compound can be reduced to form the corresponding ethylmorpholine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

Oxidation: The major product is this compound N-oxide.

Reduction: The major product is 4-(2-Ethyl)morpholine.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-(2-Bromoethyl)morpholine serves as a key intermediate for constructing new compounds with potential pharmacological activities. It has been employed in:

- Synthesis of Morpholines: As a precursor for morpholine derivatives used in pharmaceuticals .

- Development of Novel Organic Reactions: Its reactivity allows chemists to explore new synthetic pathways and materials.

Biology

The compound is utilized in biological studies to investigate molecular interactions:

- Ligand in Coordination Chemistry: It acts as a ligand, facilitating studies on metal complexes and their biological implications.

- Cytotoxicity Studies: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human breast cancer cells. This property positions it as a candidate for further investigation in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is critical for synthesizing certain pharmaceuticals:

- Pharmaceutical Synthesis: It is involved in the production of drugs such as moclobemide, an antidepressant where it serves as an essential starting material .

- Therapeutic Development: The compound's ability to form covalent bonds with nucleophilic sites enhances its potential in designing targeted therapies.

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Pyridinium-based Monomers:

-

Cytotoxicity Evaluation:

- In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines. These investigations revealed significant cell death at certain concentrations, indicating its potential role as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-(2-Bromoethyl)morpholine involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparación Con Compuestos Similares

- 2-(4-Morpholine)ethyl bromide

- N-Formylmorpholine

- 4-(2-Chloroethyl)morpholine

Comparison: 4-(2-Bromoethyl)morpholine is unique due to the presence of a bromine atom, which makes it more reactive compared to its chloro and formyl counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis .

Actividad Biológica

4-(2-Bromoethyl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 174.07 g/mol

- CAS Number : 42802-94-8

The compound exists in both hydrobromide and base forms, with the hydrobromide salt being more commonly referenced in biological studies due to its enhanced solubility and stability.

Synthesis

The synthesis of this compound involves several steps, beginning with the formation of morpholine derivatives. A notable method includes the reaction of morpholine with bromoethylamine under controlled conditions to yield the desired product. The synthesis process has been optimized to improve yield and purity, often utilizing solvents like methanol or dioxane to facilitate reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited dose-dependent cytotoxicity. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated through modulation of neurotransmitter systems and inhibition of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results indicated that at a concentration of 100 µM, the compound reduced cell viability by over 70% in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic application. Preliminary toxicological evaluations indicate that this compound has a moderate toxicity profile, with LD50 values suggesting careful dosage regulation in therapeutic contexts . Long-term studies are required to fully understand its safety and side effects.

Propiedades

IUPAC Name |

4-(2-bromoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMXEDZZSWLXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363618 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-07-3 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.